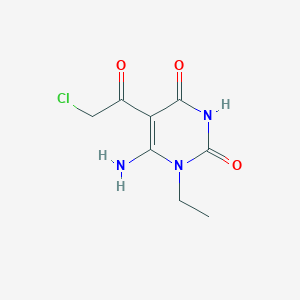

6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related pyrimidine derivatives, which can offer insights into the general behavior and characteristics of such compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. Paper describes a one-pot condensation method to synthesize substituted pyrimidines. This method involves the reaction of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and dimedone in acetic acid without a catalyst. While the specific compound of interest is not mentioned, the synthesis of related compounds suggests that a similar approach could potentially be adapted for its synthesis, possibly involving chloroacetyl chloride as an acylating agent for introducing the chloroacetyl group.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. Paper reports the successful synthesis of a chloro-substituted pyrimidine derivative and its characterization using 1H NMR, 13C NMR, FT-IR, and HRMS. Single-crystal X-ray diffraction and density functional theory (DFT) were used to optimize the structure. The agreement between theoretical and experimental values confirms the reliability of these methods for structural analysis. These techniques could be applied to determine the molecular structure of "this compound."

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Paper uses DFT to investigate the physicochemical properties of a chloro-substituted pyrimidine derivative. The analysis of frontier molecular orbitals and molecular electrostatic potentials provides insights into the compound's reactivity, stability, and interaction with other molecules. Similar DFT studies could be conducted on "this compound" to predict its properties.

Relevant Case Studies

While the provided papers do not contain case studies on the specific compound, they do offer insights into the biological activities of related compounds. For instance, paper explores the anti-inflammatory activity of a methylpyrimidine derivative, indicating the potential for biological activity in pyrimidine derivatives. This suggests that "this compound" could also possess interesting biological properties, warranting further investigation.

Applications De Recherche Scientifique

Heterocyclic Compounds Synthesis

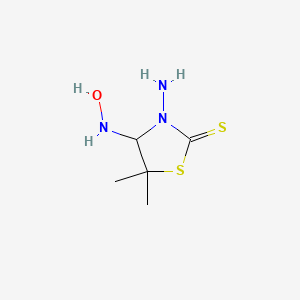

A study by Clark and Southon (1974) explored the synthesis of various heterocyclic compounds, including derivatives of 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione. They demonstrated the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid to yield specific pyrimidothiazines, shedding light on potential applications in synthetic chemistry and drug development (Clark & Southon, 1974).

Synthesis and Anti-Inflammatory Activity

Lin-lin et al. (2010) investigated the synthesis of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine, starting from a compound structurally similar to this compound. They explored the reaction's yield and conditions, and the synthesized compound exhibited significant anti-inflammatory effects, highlighting its potential in pharmaceutical applications (Shang Lin-lin & C. Dong, 2010).

Crystal Structure Analysis

In a study conducted by Kirfel, Schwabenländer, and Müller (1997), the crystal structure of a compound closely related to this compound was analyzed. This research contributes to a deeper understanding of the structural aspects of such compounds, which is crucial for their application in various scientific fields (Kirfel et al., 1997).

Pyrimidine Derivative Synthesis

Another study by Abdelrazek et al. (2019) reported on the synthesis of pyrimidine derivatives, including those structurally related to this compound. Their research, which used a one-pot, three-component synthesis method in aqueous media, highlights the compound's potential in streamlining synthetic processes in chemistry (Abdelrazek et al., 2019).

Mécanisme D'action

Target of Action

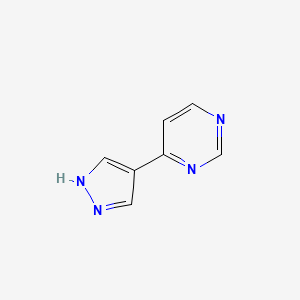

Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

For instance, CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream targets and ultimately halting cell cycle progression .

Biochemical Pathways

Inhibition of CDK2 can halt the cell cycle in the G1-S phase, preventing DNA replication and cell division .

Result of Action

If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Propriétés

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1-ethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-2-12-6(10)5(4(13)3-9)7(14)11-8(12)15/h2-3,10H2,1H3,(H,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUGGWIEWONRKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)C(=O)CCl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407100 |

Source

|

| Record name | 6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67130-67-0 |

Source

|

| Record name | 6-Amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

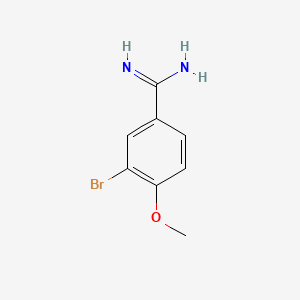

![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)